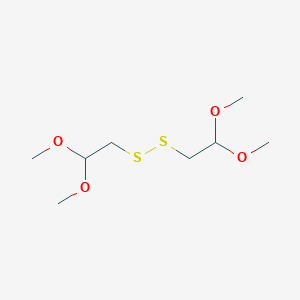

2,2,2',2'-Tetramethoxyethyl Disulfide

説明

2,2,2’,2’-Tetramethoxyethyl Disulfide (TMEDS) is a sulfide compound with the molecular formula C8H18O4S2 and a molecular weight of 242.36 . It is used widely as a reagent, additive, and ligand in organic synthesis.

Molecular Structure Analysis

The molecular structure of 2,2,2’,2’-Tetramethoxyethyl Disulfide consists of eight carbon atoms, eighteen hydrogen atoms, four oxygen atoms, and two sulfur atoms . For a more detailed structural analysis, you may want to refer to resources that provide visual molecular structures.Physical And Chemical Properties Analysis

2,2,2’,2’-Tetramethoxyethyl Disulfide has a molecular weight of 242.36 . More detailed physical and chemical properties were not available in the search results.科学的研究の応用

Chemical Synthesis and Industrial Applications

Thiuram disulfides, a class of organic sulfur compounds to which 2,2,2',2'-Tetramethoxyethyl Disulfide belongs, exhibit diverse utilitarian properties. They are used in various chemical syntheses and industrial applications. For instance, tetramethylthiuram disulfide, a related compound, is used in rubber processing as a vulcanization accelerator and has been applied in antihypertensive drug synthesis. Furthermore, certain thiuram disulfide homopolymers are selective adsorbents of mercury and noble metals (Kenzhetaeva & Abulyaissova, 2013).

Analytical Chemistry

In the field of analytical chemistry, tetraethyl thiuram disulfide has been utilized as a chemical modifier in carbon paste electrodes. This application is significant for the potentiometric determination of ions like copper(II) and mercury(II), showing wide linear response ranges and rapid response times (Gismera, Hueso, Procopio, & Sevilla, 2004).

Cancer Research

In cancer research, thiuram disulfides have been studied for their potential anti-cancer effects. Disulfiram (a thiuram disulfide derivative) and its metabolites have demonstrated the ability to create a pro-oxidative environment in cancer cells, inducing apoptosis and potentially enhancing the effects of other anti-cancer drugs (Brüning & Kast, 2014). Additionally, disulfide bonds, including those in thiuram disulfides, have been explored for their role in developing redox-responsive drug delivery systems for cancer therapy (Abed, Abuwatfa, & Husseini, 2022).

Environmental Applications

Thiuram disulfides have also been investigated for environmental applications. For example, they have been used in controlling the stability of disulfide bonds in various (bio)materials and drug-delivery systems. This is crucial for engineering redox-sensitive materials that can respond to different environmental redox conditions (Wu, Wang, Brülisauer, Leroux, & Gauthier, 2013).

特性

IUPAC Name |

2-(2,2-dimethoxyethyldisulfanyl)-1,1-dimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4S2/c1-9-7(10-2)5-13-14-6-8(11-3)12-4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQRLQGOSNVBNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CSSCC(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2',2'-Tetramethoxyethyl Disulfide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![13-(Hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol](/img/structure/B115075.png)

![7-[3-(tert-Butyldimethylsilyloxy)propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine](/img/structure/B115086.png)